3-(1H-1,2,4-Triazol-1-yl)propanoic acid
Overview
Description
3-(1H-1,2,4-Triazol-1-yl)propanoic acid is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic ring that consists of two carbon atoms and three nitrogen atoms . The exact properties of this specific compound are not widely documented, but similar compounds have been studied for various applications .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3-(1H-1,2,4-Triazol-1-yl)propanoic acid, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The synthesis process typically involves the reaction of a 1,2,4-triazole with a propanoic acid derivative .Molecular Structure Analysis
The molecular structure of 3-(1H-1,2,4-Triazol-1-yl)propanoic acid can be analyzed using various spectroscopic techniques. For example, 1H-NMR spectroscopy can be used to identify the presence of the 1,2,4-triazole ring . Additionally, the molecular formula of similar compounds has been identified as C5H7N3O2 .Scientific Research Applications
Anticancer Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela and A549 .
- Methods of Application : The compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The cytotoxic activities of the synthesized compounds were evaluated using MTT assay .
- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Energetic Materials
- Scientific Field : Materials Science
- Application Summary : Substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans have been synthesized and evaluated as potential components of solid composite propellants .
- Methods of Application : The strategy for the synthesis of these compounds includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid .
- Results : The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm−3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) . Their standard enthalpies of formation (576–747 kcal kg−1) were determined experimentally by combustion calorimetry .
Antifungal Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : 1H-1,2,3-triazole-4-carboxylic acid derivatives have been used for the synthesis of compounds that exhibited antifungal activity .
- Methods of Application : The compounds were synthesized and their structures were confirmed by spectroscopic techniques . The antifungal activities of the synthesized compounds were evaluated using standard assays .
- Results : The synthesized compounds showed promising antifungal activity against various fungal strains .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
- Methods of Application : The compounds were synthesized and their structures were confirmed by spectroscopic techniques . The antimicrobial activities of the synthesized compounds were evaluated using standard assays .
- Results : The synthesized compounds showed promising antimicrobial activity against various bacterial strains .
Antiviral Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize compounds active against replication of influenza A and herpes simplex virus type 1 (HSV-1) .
- Methods of Application : The compounds were synthesized and their structures were confirmed by spectroscopic techniques . The antiviral activities of the synthesized compounds were evaluated using standard assays .
- Results : The synthesized compounds showed promising antiviral activity against various viral strains .
Antagonists of Monoacylglycerol Lipase
- Scientific Field : Medicinal Chemistry
- Application Summary : (1H-1,2,3-Triazol-1-yl)acetic acids were used to synthesize compounds active as antagonists of monoacylglycerol lipase .
- Methods of Application : The compounds were synthesized and their structures were confirmed by spectroscopic techniques . The activities of the synthesized compounds were evaluated using standard assays .
- Results : The synthesized compounds showed promising activity as antagonists of monoacylglycerol lipase .
properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJGYTNIFKJHJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340591 | |
Record name | 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
CAS RN |
76686-84-5 | |
Record name | 3-(1H-1,2,4-Triazol-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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